(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

Catalog No.
S876120
CAS No.
1416134-49-0
M.F
C13H19N3O2
M. Wt
249.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxami...

CAS Number

1416134-49-0

Product Name

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide

IUPAC Name

(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.32

InChI

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1

SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N

Synonyms

(2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide; 2-Piperidinecarboxamide, 5-[(phenylmethoxy)amino]-, (2S,5R)-; (2S,5R)-5-(benzyloxyamino)-piperidine-2-carboxylic acid amide; 5R-(5-Benzyloxyamino) L-Pipecolic Amide

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a chemical compound characterized by its unique structural configuration, which includes a piperidine ring substituted with a benzyloxy group and a carboxamide functional group. Its molecular formula is C13H19N3O, and it is recognized as an impurity of Avibactam, a novel β-lactamase inhibitor that employs a non-lactam structural scaffold to combat bacterial resistance to β-lactam antibiotics . The compound's stereochemistry is indicated by the (2S,5R) notation, highlighting its specific chiral centers that contribute to its biological activity.

Typical of amides and amines. Notably, the piperidine nitrogen can be protected during synthesis to facilitate further reactions such as phosgenation or carbonylation, leading to the formation of carbonyl compounds. Following these steps, the protecting group can be removed to yield the final product through cyclization under basic conditions .

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide exhibits significant biological activity primarily as a β-lactamase inhibitor. This activity is crucial in restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria. By inhibiting β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics, this compound plays a role in enhancing antibiotic effectiveness .

The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide typically involves several key steps:

  • Protection of Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using various protecting groups such as FMOC (9-fluorenylmethoxycarbonyl), BOC (tert-butyloxycarbonyl), or CBZ (carbobenzyloxy).
  • Carbonylation or Phosgenation: A carbonylation agent or phosgenation agent is introduced to form carbonyl derivatives.
  • Deprotection: The protecting group is removed using suitable reagents like diethylamine or morpholine.
  • Cyclization: The reaction mixture is treated with bases such as sodium bicarbonate or triethylamine to facilitate cyclization and form the desired product.
  • Isolation: The final compound is isolated through crystallization techniques .

The primary application of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide lies in medicinal chemistry as an impurity in the production of Avibactam. Its role as a β-lactamase inhibitor makes it valuable in developing new antibiotics that can effectively target resistant bacterial strains. Additionally, its unique structure may provide insights into designing novel therapeutic agents .

Interaction studies involving (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide focus on its ability to bind to β-lactamase enzymes and inhibit their activity. These studies often utilize kinetic assays to measure the inhibition constants and evaluate how effectively the compound can restore the activity of various β-lactam antibiotics against resistant bacterial strains .

Several compounds share structural similarities with (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AvibactamNon-lactam β-lactamase inhibitorDesigned specifically to combat resistant bacteria
5-AminopiperidineBasic piperidine structureLacks the benzyloxy group; simpler structure
1-(Benzyloxy)-4-(piperidin-1-yl)butan-1-oneContains a benzyloxy group but different coreDifferent functional groups altering biological activity
6-(Benzyloxy)-1-azabicyclo[3.3.0]octan-3-oneSimilar bicyclic structurePotentially different pharmacological properties

These compounds highlight the unique structural aspects of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide while also demonstrating its specific applications in combating antibiotic resistance through β-lactamase inhibition .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.4

Dates

Modify: 2023-08-15

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